molecular formula C8H13NO5 B12858585 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid

Cat. No.: B12858585
M. Wt: 203.19 g/mol
InChI Key: JMGLNUYLNWCZQW-KGZKBUQUSA-N
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Description

(1R,4R)-2-Oxa-5-azabicyclo[222]octane;oxalic acid is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of green chemistry principles, such as minimizing waste and using less toxic reagents, is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane apart is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6-;/m1./s1

InChI Key

JMGLNUYLNWCZQW-KGZKBUQUSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2COC1CN2.C(=O)(C(=O)O)O

Origin of Product

United States

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